5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C9H11ClN4 and a molecular weight of 210.66 . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, which includes this compound, has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C9H11ClN4 . Further details about its structure can be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The inhibitory properties of new synthesized derivatives of [1,2,4]triazolo[1,5-a]pyrimidine-7-ones, including this compound, have been analyzed with regard to the corrosion of copper in neutral and acidic chloride environments .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.66 . More specific properties such as IR spectrum and NMR spectrum can be found in the literature .Scientific Research Applications
Structural Analysis and Chemical Properties
- The study of dihydroazolopyrimidines, including derivatives like 7-tert-butyl-5-(4-methoxyphenyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, revealed that introducing a tert-butyl group into the dihydropyrimidine ring significantly affects the planarity of the system. This impacts the tautomeric equilibrium, highlighting the importance of steric effects (Desenko et al., 1993).
Synthesis and Structural Diversification
- Research on 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines indicates their potential for being converted into 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement. The presence of halogen functionalities enhances their utility as versatile synthetic intermediates, as demonstrated by various palladium-catalyzed coupling reactions (Tang et al., 2014).
Biological Activities and Medicinal Chemistry
- The [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which include similar structures to 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, possess a range of biological activities. They have applications in agriculture and medicinal chemistry, including roles as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents. This diversity highlights the importance of the TP nucleus in various applications (Pinheiro et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to have potential cardiovascular applications , suggesting that this compound may also target cardiovascular-related proteins or enzymes.
Mode of Action
It’s known that similar compounds can have coronary vasodilating and antihypertensive activities , indicating that this compound might interact with its targets to modulate cardiovascular functions.
Biochemical Pathways
Given the potential cardiovascular effects of similar compounds , it’s plausible that this compound may influence pathways related to cardiovascular function and blood pressure regulation.
Result of Action
Similar compounds have been shown to have coronary vasodilating and antihypertensive activities , suggesting that this compound may have similar effects.
Safety and Hazards
Properties
IUPAC Name |
5-tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7(10)14-8(13-6)11-5-12-14/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUGYDUFWHMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=NC=NN2C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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